Brexanolone metabolite M139 originates from the metabolic pathways of brexanolone, which is synthesized from allopregnanolone. It falls under the classification of neuroactive steroids, which are known for their roles in modulating neuronal excitability and synaptic transmission. The compound is categorized as a small molecule with a specific focus on its interaction with GABA A receptors.
The synthesis of brexanolone metabolite M139 involves metabolic pathways that occur in vivo following the administration of brexanolone. The primary methods of synthesis are through non-cytochrome P450 mediated processes such as:
These processes collectively contribute to the formation of M139, which is one of several metabolites produced during brexanolone metabolism.
The chemical reactions involving brexanolone metabolite M139 primarily include its formation through metabolic pathways as described earlier. Additionally, M139 may participate in various biochemical interactions within the central nervous system, particularly involving GABA A receptors. The pharmacological activity is characterized by:
The mechanism by which brexanolone metabolite M139 exerts its effects is closely related to its parent compound's action on GABA A receptors. Brexanolone itself acts as a positive allosteric modulator, increasing the frequency and duration of GABA-induced chloride channel openings. This results in enhanced inhibitory signaling in neuronal circuits, which is particularly beneficial in conditions characterized by excitatory imbalances such as postpartum depression.
Brexanolone metabolite M139's primary application lies within the context of postpartum depression treatment via its parent compound. While direct applications for M139 are not yet fully explored, understanding its role in the metabolism of brexanolone can inform future research into:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2